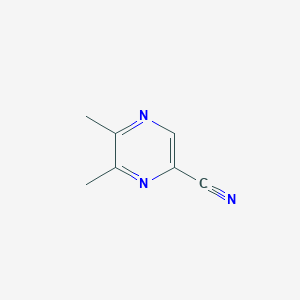

5,6-Dimethylpyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

5,6-dimethylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(2)10-7(3-8)4-9-5/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEMYMLCAMENJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dimethylpyrazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminomaleonitrile with methyl ketones under acidic conditions. This reaction typically proceeds through a cyclization mechanism, forming the pyrazine ring with the desired substituents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under controlled conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Amino derivatives of pyrazine.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

5,6-Dimethylpyrazine-2-carbonitrile serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to form pyrazine N-oxides.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce different functional groups at specific positions on the pyrazine ring.

These reactions make it a versatile compound for developing new materials and pharmaceuticals .

Biological Applications

Antimicrobial Properties

Research indicates that pyrazine derivatives, including this compound, exhibit notable antimicrobial activities. For instance:

- Bacterial Inhibition : Studies have shown that related compounds can significantly inhibit the growth of pathogenic bacteria such as E. coli and Ralstonia solanacearum, which affects crops like potatoes and tomatoes. Concentrations of 0.6% and higher demonstrated effective bactericidal properties .

- Fungal Activity : The compound has also been evaluated for its antifungal properties, showing potential in inhibiting fungal growth through various mechanisms .

Pharmacological Potential

The GABAergic activity of related pyrazines suggests that this compound may enhance cognitive function and sleep quality. For example, studies on similar compounds have shown their ability to extend therapeutic sleep in animal models . This opens avenues for exploring its use in neuropharmacology.

Industrial Applications

Flavoring Agent

Pyrazines are widely recognized for their characteristic roasted notes, making them valuable in the food industry as flavoring agents. The safety profile of related compounds has been established through extensive testing, indicating that this compound could also be utilized safely in food products if similar properties are confirmed .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against E. coli and Ralstonia solanacearum at specific concentrations. |

| Antifungal | Inhibits fungal growth through various mechanisms. |

| GABAergic Activity | Potential to enhance sleep quality and cognitive function in animal models. |

Case Studies

-

Antimicrobial Efficacy Study

A study examined the effects of various pyrazines on bacterial growth inhibition. Results indicated that this compound showed significant activity against E. coli, with effective concentrations leading to substantial reductions in bacterial colonies over time . -

Food Industry Application

Research on the flavor profiles of pyrazines highlighted their importance as flavoring agents in food products. The safety assessments conducted on related compounds support the potential use of this compound in food applications .

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrazine ring’s electronic properties also play a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The position of methyl groups significantly impacts electronic distribution. For instance, 5,6-dimethyl substitution (vs. 3,6-dimethyl) alters resonance effects and steric hindrance around the carbonitrile group, influencing reactivity in nucleophilic additions .

- Electron Effects: Chlorine and cyano groups (e.g., in 5,6-Dichloropyrazine-2,3-dicarbonitrile) withdraw electron density, enhancing electrophilicity and utility in charge-transfer complexes .

- Applications : Aryl-substituted derivatives (e.g., 5,6-Diphenylpyrazine-2,3-dicarbonitrile) exhibit luminescence due to extended conjugation, whereas methylated analogs are more suited for hydrophobic drug intermediates .

Spectral and Reactivity Comparisons

- IR Spectroscopy : Carbonitrile groups exhibit characteristic stretches near 2200–2220 cm⁻¹, as seen in compounds like 6-Aryl-2-hydrazinylpyrimidine-5-carbonitriles (2209 cm⁻¹) and thiazolo-pyrimidines (2219 cm⁻¹) .

- Reactivity : Methyl groups in this compound likely hinder electrophilic substitution at adjacent positions, whereas chloro analogs (e.g., 6-Chloropyrazine-2-carbonitrile) undergo nucleophilic aromatic substitution more readily .

Biological Activity

5,6-Dimethylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial effects, metabolic pathways, and potential applications in food science and pharmacology.

Chemical Structure and Properties

This compound (C₇H₈N₂) is characterized by its pyrazine ring with two methyl groups at the 5 and 6 positions and a cyano group at the 2 position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazines, including this compound. Here are some key findings:

- Bacterial Inhibition : Research indicates that pyrazine derivatives exhibit varying degrees of antibacterial activity against pathogens such as Escherichia coli and Ralstonia solanacearum. For instance, 2,5-dimethylpyrazine demonstrated notable antibacterial effects with growth inhibition rates reaching up to 95.9% against Ralstonia solanacearum at high concentrations .

- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways. Specific studies have shown that certain pyrazines can lower NADPH oxidase activity in renal cells, suggesting antioxidative properties that might contribute to their antibacterial effects .

Metabolic Pathways

The metabolism of this compound involves several enzymatic processes. It has been observed that:

- Biodegradation : Certain bacterial strains, such as Pseudomonas putida, can utilize pyrazines as a sole carbon source, indicating potential for bioremediation applications. The degradation pathway typically involves ring cleavage and subsequent conversion to less harmful metabolites .

- Toxicological Studies : Safety assessments have been conducted to evaluate the toxicity of related pyrazines in animal models. For example, studies on structurally similar compounds report no observed adverse effect levels (NOAEL) around 12.5 mg/kg/day in rat feeding trials . However, specific data on this compound remains limited.

Case Studies and Applications

- Food Industry : Pyrazines are widely used as flavoring agents due to their characteristic roasted notes. The safety profile of related compounds has been established through extensive testing, suggesting that this compound could also be safely utilized in food products if similar properties are confirmed .

- Pharmacological Potential : The GABAergic activity of related pyrazines suggests potential applications in enhancing sleep quality and cognitive function. For instance, 2,5-dimethylpyrazine has been shown to extend therapeutic sleep in mice . This opens avenues for further research into the neuroactive properties of this compound.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Dimethylpyrazine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with pyrazine derivatives and introducing methyl and nitrile groups via alkylation and cyanation. For example, alkylation using methyl halides in the presence of a base (e.g., NaH) followed by cyanation with CuCN/KCN under reflux conditions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd for cross-coupling) to improve yield and purity.

- Data Analysis : Monitor reaction progress via TLC and characterize intermediates using (e.g., methyl singlet at δ 2.3–2.5 ppm) and IR (nitrile stretch at ~2200 cm) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Methodology : Use to resolve methyl group environments: deshielding effects from the nitrile group split methyl signals into distinct singlets. For example, in pyrazine derivatives, meta-substituted methyl groups show coupling constants <i>J</i> = 1–2 Hz, while para-substituted groups are uncoupled . IR confirms nitrile presence (sharp peak at 2210–2240 cm) and rules out carbonyl interference.

Q. What purification strategies are effective for isolating this compound?

- Methodology : Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column resolves closely related isomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SHELX or ORTEP-III) confirms substituent positions and bond angles. For pyrazine derivatives, the nitrile group’s electron-withdrawing effect reduces aromaticity, leading to distinct bond-length alternations (C–C: 1.38–1.42 Å vs. 1.34 Å in benzene) .

- Data Contradiction : If experimental bond lengths deviate from computational models (e.g., DFT), reassess crystallographic data for twinning or disorder using SHELXL refinement .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodology :

- Side Reaction : Nitrile hydrolysis to amides under acidic conditions. Mitigate by using anhydrous solvents and inert atmospheres.

- Isomer Formation : Optimize steric hindrance during alkylation (e.g., bulkier bases like LDA) to favor 5,6-dimethyl over 2,5-dimethyl isomers .

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Perform molecular docking (AutoDock Vina) against targets like COX-2 or cytochrome P450 enzymes. The nitrile group’s electrophilicity may enhance binding to catalytic cysteine residues . Validate predictions with in vitro enzyme inhibition assays (IC measurements) .

Q. What are the challenges in analyzing metal complexation behavior with this compound?

- Methodology : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., shifts at 300–400 nm for Cu complexes). Competitive binding studies with EDTA quantify stability constants (log K) .

- Contradiction : Discrepancies between theoretical (DFT) and experimental stability constants may arise from solvent effects or counterion interference .

Data Analysis and Contradictions

Q. How to resolve conflicting reports on the antimicrobial activity of pyrazine-carbonitrile derivatives?

- Approach : Cross-validate MIC (minimum inhibitory concentration) data using standardized protocols (CLSI guidelines). Structural analogs like 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile show variable activity against Gram-positive vs. Gram-negative bacteria due to membrane permeability differences .

- Mitigation : Control for substituent effects (e.g., electron-withdrawing groups enhance penetration) .

Q. Why do synthetic yields vary widely in published routes to this compound?

- Root Cause : Sensitivity to moisture (e.g., nitrile hydrolysis) or competing cyclization (e.g., forming pyrazolo[1,5-a]pyrimidines) .

- Optimization : Use Schlenk techniques for moisture-sensitive steps and reduce reaction time via microwave-assisted synthesis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.